molecular formula C15H20ClN B13598914 3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride

3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride

Katalognummer: B13598914
Molekulargewicht: 249.78 g/mol
InChI-Schlüssel: QZIXANJCJQELDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Ethylphenyl)-8-azabicyclo[321]oct-2-enehydrochloride is a bicyclic compound with a unique structure that includes an azabicyclo[321]octane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride typically involves the formation of the azabicyclo[3.2.1]octane core followed by the introduction of the 4-ethylphenyl group. Common synthetic routes include:

    Cyclization Reactions: Starting from suitable precursors, cyclization reactions can be employed to form the azabicyclo[3.2.1]octane core.

    Substitution Reactions: Introduction of the 4-ethylphenyl group can be achieved through substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[3.3.1]nonanes: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.

    Bicyclo[3.2.1]octanes: These compounds have a similar core structure but may have different substituents.

Uniqueness

3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride is unique due to the presence of the 4-ethylphenyl group and the specific arrangement of atoms in the azabicyclo[3.2.1]octane core. This unique structure contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H20ClN

Molekulargewicht

249.78 g/mol

IUPAC-Name

3-(4-ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride

InChI

InChI=1S/C15H19N.ClH/c1-2-11-3-5-12(6-4-11)13-9-14-7-8-15(10-13)16-14;/h3-6,9,14-16H,2,7-8,10H2,1H3;1H

InChI-Schlüssel

QZIXANJCJQELDG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=CC3CCC(C2)N3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.